molecular formula C12H13NO2 B1344479 1,3,7-trimethyl-1H-indole-2-carboxylic acid CAS No. 1015846-77-1

1,3,7-trimethyl-1H-indole-2-carboxylic acid

Cat. No. B1344479
M. Wt: 203.24 g/mol
InChI Key: QDDROSFAMVNTTI-UHFFFAOYSA-N
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Description

1,3,7-trimethyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO2 . It is a derivative of indole, which is a heterocyclic compound that is important in many biological systems .


Molecular Structure Analysis

The molecular structure of 1,3,7-trimethyl-1H-indole-2-carboxylic acid consists of an indole ring substituted with three methyl groups and a carboxylic acid group . The exact positions of these substituents can be determined by techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

1,3,7-trimethyl-1H-indole-2-carboxylic acid is a solid compound . Its molecular weight is 203.24 g/mol .

Scientific Research Applications

Characterization Techniques
The study on indole derivatives, such as indole-5-carboxylic acid, emphasizes advanced characterization techniques like proton NMR spectroscopy, highlighting its utility in detailed chemical analysis. These methodologies are crucial for understanding the structure and properties of indole-based compounds, which can have wide-ranging applications in material science and chemistry (Mackintosh, Mount, & Reed, 1994).

Photochromism and Photoreversible Systems
Research on derivatives of 1,3,3-trimethylspiro[indoline-2,2′-benzopyran] demonstrates the phenomenon of reverse photochromism, where compounds exhibit significant color changes under light exposure. This property is valuable for developing photoreversible systems and materials with applications in optical storage, sensors, and smart coatings (Shimizu, Kokado, & Inoue, 1969).

Synthetic Chemistry and Drug Development
The synthesis and characterization of indole-2-carboxylic acid derivatives are central to the discovery of new therapeutic agents. These compounds are explored for their potential antibacterial and antifungal activities, suggesting the role of indole derivatives in developing new drugs and pharmaceuticals (Raju et al., 2015).

Molecular Structure Analysis
The detailed molecular structure analysis of various indole derivatives, including their crystal structure determination, provides insights into the intermolecular interactions and stability of these compounds. Such studies are foundational for designing molecules with desired physical and chemical properties for applications in materials science and molecular engineering (Vázquez-Vuelvas et al., 2011).

Innovative Synthetic Routes
Explorations into the carboxylation of indoles and pyrroles with CO2 present innovative synthetic routes for creating indole-3-carboxylic acids. These methods contribute to the green chemistry approach by utilizing CO2 as a raw material, highlighting the importance of sustainable chemical synthesis (Nemoto et al., 2009).

Fluorescent Materials Development
The synthesis of fluorescent diarylindoles through palladium-catalyzed direct and decarboxylative arylations of carboxyindoles opens new avenues for creating high-efficiency blue emitters. These compounds have potential applications in organic electronics, including OLEDs and other light-emitting materials (Miyasaka et al., 2009).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed .

properties

IUPAC Name

1,3,7-trimethylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-5-4-6-9-8(2)11(12(14)15)13(3)10(7)9/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDROSFAMVNTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649235
Record name 1,3,7-Trimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,7-trimethyl-1H-indole-2-carboxylic acid

CAS RN

1015846-77-1
Record name 1H-Indole-2-carboxylic acid, 1,3,7-trimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015846-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,7-Trimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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